molecular formula C8H8BrCl B3118608 4-Bromo-1-(chloromethyl)-2-methylbenzene CAS No. 24078-15-7

4-Bromo-1-(chloromethyl)-2-methylbenzene

Cat. No. B3118608
CAS RN: 24078-15-7
M. Wt: 219.5 g/mol
InChI Key: VSKUGNLAWMBJGY-UHFFFAOYSA-N
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Patent
US08853258B2

Procedure details

(4-Bromo-2-methyl-phenyl)-methanol (40.0 g, 199 mmol) was added to thionyl chloride (106.6 g, 0.896 mole, 65.3 mL). The mixture was heated to reflux, for 1.5 hours. After cooling to room temperature the mixture was concentrated under reduced pressure. The residue was dissolved in EtOAc (300 mL) and added carefully to saturated aqueous NaHCO3 (500 mL). The EtOAc layer was separated, and the aqueous layer was extracted with EtOAc (250 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated in vacuo yielding the title compound (34.19 g, 157 mmol, 79%) as a slightly colored oil that solidified to a white solid upon standing. 1H NMR (CDCl3, 300 MHz) δ ppm 2.38 (s, 3H); 4.57 (s, 2H); 7.12 (d, 1H); 7.28 (s, 1H); 7.55 (d, 1H)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
65.3 mL
Type
reactant
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[C:4]([CH3:10])[CH:3]=1.S(Cl)([Cl:13])=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Cl:13])=[C:4]([CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)C
Name
Quantity
65.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (300 mL)
ADDITION
Type
ADDITION
Details
added carefully to saturated aqueous NaHCO3 (500 mL)
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 157 mmol
AMOUNT: MASS 34.19 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.